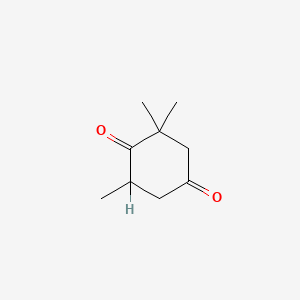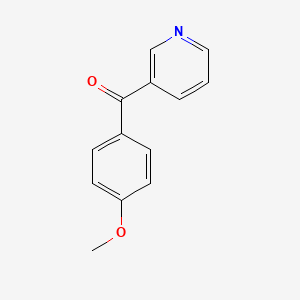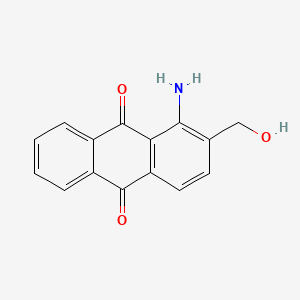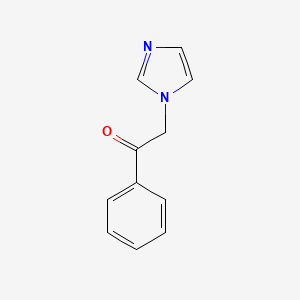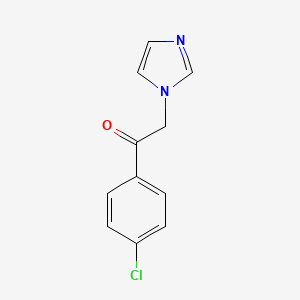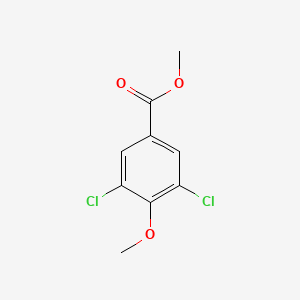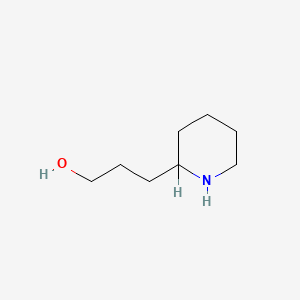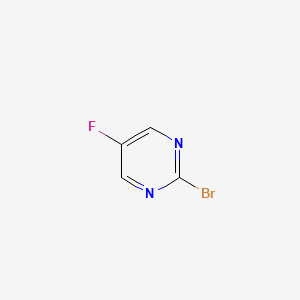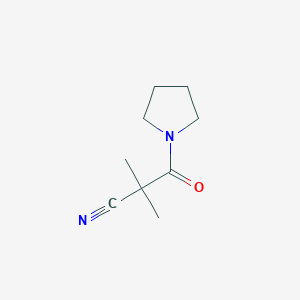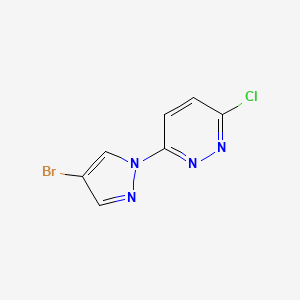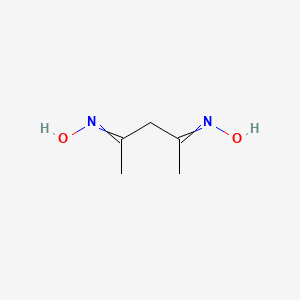
2,4-戊二酮二肟
描述
2,4-Pentanedione dioxime, also known as N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine or Acetylacetone dioxime, is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 g/mol . The compound is a solid at room temperature .
Synthesis Analysis
A novel oxime, Isonitroso 4-Methyl-2-pentanone (HIMP) has been synthesized by the reaction of n-pentyl nitrite with 4-Methyl-2-pentanone under acidic conditions. The subsequent treatment of HIMP with NH2OH.HCl gives 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) .
Molecular Structure Analysis
The IUPAC name of 2,4-Pentanedione dioxime is N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine . The InChI representation is InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(=NO)CC(=NO)C .
Physical And Chemical Properties Analysis
2,4-Pentanedione dioxime has a molecular weight of 130.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 130.074227566 g/mol . The Topological Polar Surface Area is 65.2 Ų . The compound is a solid at room temperature .
科学研究应用
- “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
- This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
- Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
- Self-Healing Polymers
- Application : “2,4-Pentanedione dioxime” is used in the creation of self-healing polymers . These are materials that have the ability to spontaneously heal damages without the need for detection or manual repair .
- Method : The compound is used to form dynamic oxime-urethane bonds, which are highly reversible even at room temperature . These bonds are a major component of self-healing polymers .
- Results : The self-healing efficiency of tensile strength, elongation at break, and toughness of a polymer using 2,4-pentanedione dioxime were all over 95% after healing for 12 hours at 70°C .
- Applications : These self-healing polymers have diverse applications in fields such as biomedicine, flexible electronics, soft robots, 3D printing, protective materials, and adhesives .
- “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
- This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
- Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
安全和危害
When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .
属性
IUPAC Name |
N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYLZHYOFBTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062219 | |
| Record name | 2,4-Pentanedione, dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Pentanedione dioxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19479 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Pentanedione dioxime | |
CAS RN |
2157-56-4 | |
| Record name | 2,4-Pentanedione, 2,4-dioxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 2,4-dioxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentanedione, dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



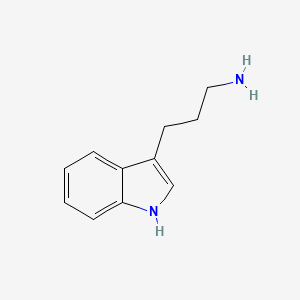
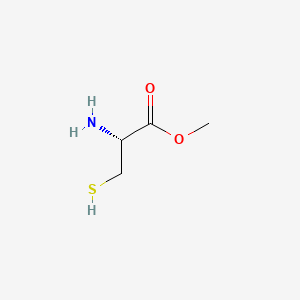
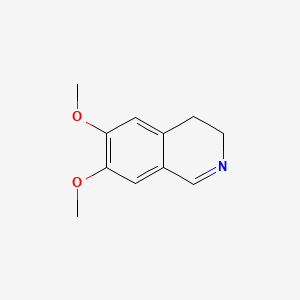
![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)
